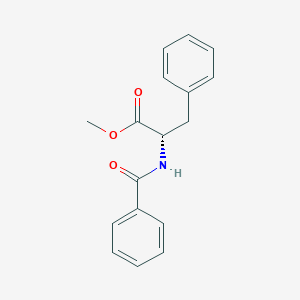

N-Benzoyl-L-Phenylalanine Methyl Ester

Overview

Description

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications

Evolutionary Genetics

Research suggests that N-Benzoyl-L-Phenylalanine Methyl Ester (N-Bz-Phe-OMe) has been used to study evolutionary changes in the genetic code. For instance, N-Bz-Phe-OMe, among other derivatives, was transformed to demonstrate the feasibility of amino acid substitutions, which are significant for understanding the evolution of the genetic code. These studies provide insight into the molecular mechanisms that may have led to the diversification of amino acids in biological systems (Ranganathan, Ranganathan, & Bamezai, 1984).

Polymer Chemistry

This compound has been utilized in the field of polymer chemistry. It has been used in the synthesis of polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process creates polymers with controlled molecular weight and low polydispersity, which are important for developing materials with specific properties (Mori, Sutoh, & Endo, 2005).

Enzymatic Synthesis Studies

This compound is used in enzymatic synthesis studies. For example, it has been involved in studies examining the pH profiles of enzymatic reactions, which is essential for understanding the conditions that favor certain biochemical reactions. These studies contribute to our knowledge of enzyme-catalyzed processes in both natural and industrial settings (Martínek, Semenov, & Berezin, 1981).

Peptide Synthesis

In peptide synthesis, this compound serves as a substrate for creating specific peptide bonds. The kinetics and specificity of serine proteases in peptide synthesis, using compounds like this compound, provide valuable insights into the mechanisms of peptide bond formation and enzyme specificity (Gaertner & Puigserver, 1989).

Mechanism of Action

Target of Action

N-Benzoyl-L-Phenylalanine Methyl Ester is a compound that primarily targets the aromatase enzyme in mice . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital hormones for various physiological processes.

Mode of Action

The interaction of this compound with its target, the aromatase enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the conversion of androgens to estrogens, thereby affecting the levels of these hormones in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway, which is responsible for the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, this compound disrupts this pathway, leading to a decrease in estrogen levels and an increase in androgen levels.

Pharmacokinetics

Its molecular weight of 28332 and density of 1.161 g/cm3 suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in hormone levels. By inhibiting the aromatase enzyme, this compound reduces the levels of estrogens and increases the levels of androgens . These changes can have various effects on the body, depending on the specific physiological context.

properties

IUPAC Name |

methyl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3005-61-6 | |

| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

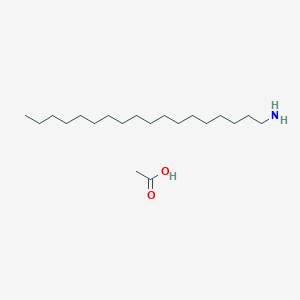

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)